Sodium phosphotungstate

Übersicht

Beschreibung

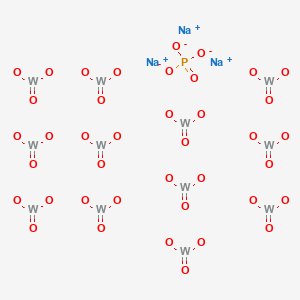

Sodium phosphotungstate (Na₃PW₁₂O₄₀·nH₂O) is a Keggin-type polyoxometalate (POM) composed of a central phosphate tetrahedron surrounded by twelve tungsten oxide octahedra . It is synthesized via acidification of sodium tungstate with phosphoric acid and hydrochloric acid, followed by recrystallization . Key applications include:

- Catalysis: Facilitates oxidative reactions, such as the direct conversion of styrene to styrene carbonate using H₂O₂/CO₂ .

- Electron Microscopy: A negative-staining agent for visualizing lipoproteins (e.g., VLDL, LDL, HDL) and viruses .

- Analytical Chemistry: Used in colorimetric assays for uric acid and hydroquinone quantification via phosphotungstate-blue complex formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium phosphotungstate can be synthesized by reacting sodium tungstate dihydrate (Na2WO4·2H2O) with phosphoric acid (H3PO4) in the presence of hydrochloric acid (HCl). The reaction typically involves dissolving sodium tungstate in water, followed by the addition of phosphoric acid and hydrochloric acid to the solution. The mixture is then heated to promote the formation of this compound, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The reactants are mixed in large reactors, and the resulting product is filtered, washed, and dried to obtain the final compound. The purity of the product is ensured through various purification steps, including recrystallization and filtration .

Analyse Chemischer Reaktionen

Preparation of Sodium Phosphotungstate

This compound (Na[PWO]) is synthesized via the reaction of sodium tungstate dihydrate (NaWO·2HO) with phosphoric acid (HPO) under acidic conditions. Hydrochloric acid (HCl) is used to acidify the mixture, facilitating the formation of the heteropolyanion [PWO] .

Reaction:

Key parameters include maintaining a low pH (<2) to stabilize the Keggin-type structure of the phosphotungstate anion . The resulting sodium salt exhibits a solubility of ~1 g/mL in water at room temperature .

pH-Dependent Decomposition in Aqueous Solutions

This compound undergoes stepwise decomposition as pH increases, forming lacunary (defective) species and orthotungstate ions. This behavior is critical for applications in catalysis and biochemistry .

Decomposition Pathway:

| pH Range | Principal Components |

|---|---|

| 1.0 | [PWO] |

| 2.2–3.5 | [PWO], [PWO] |

| 5.4–7.3 | [PWO] |

| >8.3 | PO, WO |

At neutral pH (7.0), NMR studies confirm the parent [PWO] decomposes into lacunary [PWO] and [WO] in a 1:1 ratio .

Reaction at pH 7:

Acid-Base Reactivity and Neutralization

This compound acts as a conjugate base of phosphotungstic acid (H[PWO]), a superacid with H . Neutralization with NaOH follows:

Neutralization Reaction:

Titration experiments show 5.0 g of Na[PWO] requires 5.7 mL of 2N NaOH for neutralization (phenolphthalein endpoint) .

Precipitation Reactions with Biomolecules and Dyes

This compound precipitates cationic dyes (e.g., triphenylmethane derivatives) and proteins via electrostatic interactions .

Mechanism:

-

Prion Protein (PrPSc^{Sc}Sc) Precipitation:

This reaction is utilized in diagnostic assays to isolate PrP from brain homogenates, achieving >90% purity .

-

Dye Lake Formation:

Ion Exchange and Metal Coordination

This compound reacts with metal salts to form insoluble phosphotungstates. For example, adding BaCl precipitates barium phosphotungstate :

Reaction:

The barium salt is sparingly soluble (~0.08 g/mL in hot water), enabling purification via recrystallization .

Stability in Complex Matrices

In biological buffers (e.g., PBS with sarkosyl), this compound maintains its decomposed species ([PWO] and WO) without further degradation . This stability is critical for applications in protein isolation, where lipid contaminants (e.g., GM1 ganglioside) are effectively separated from prion aggregates during centrifugation .

Wissenschaftliche Forschungsanwendungen

Microscopy Applications

1.1 Negative Staining in Electron Microscopy

Sodium phosphotungstate has been successfully utilized as a non-radioactive staining agent in negative staining electron microscopy (EM). A recent study demonstrated that SPT could replace traditional uranyl-based stains, which are radioactive and require stringent handling protocols. The study involved using apoferritin and β-galactosidase as test specimens, showing that SPT provided comparable imaging results to uranyl formate while being more accessible for broader scientific use due to lower handling restrictions .

Table 1: Comparison of Staining Agents in Electron Microscopy

| Staining Agent | Radioactive | Image Quality | Cost | Accessibility |

|---|---|---|---|---|

| Uranyl Formate | Yes | High | High | Limited |

| This compound | No | Comparable | Low | High |

| Ammonium Molybdate | No | Comparable | Low | High |

Catalytic Applications

2.1 Catalysis in Organic Synthesis

SPT has been employed as a catalyst in various organic synthesis reactions. For instance, it has been used in the synthesis of 14H-dibenzoxanthene derivatives via condensation reactions. In this application, SPT demonstrated high catalytic activity and stability, yielding excellent product yields within short reaction times .

2.2 Oxidative Desulfurization

Another significant application of this compound is in the oxidative desulfurization of fuel oils. When supported on activated carbon, SPT catalyzed the deep oxidation of dibenzothiophene (DBT) under ultrasound irradiation, achieving higher sulfur conversion rates compared to using either SPT or activated carbon alone. This method not only enhances the efficiency of sulfur removal but also promotes the reuse of the catalyst .

Table 2: Catalytic Performance of this compound

| Reaction Type | Catalyst Support | Conversion Rate (%) | Reaction Time (min) |

|---|---|---|---|

| Synthesis of Dibenzoxanthene | None | 85 | 30 |

| Oxidative Desulfurization | Activated Carbon | 90 | 20 |

Biochemical Applications

3.1 Precipitation of Lipoproteins

In clinical chemistry, this compound is utilized for precipitating lipoproteins from serum samples. This method involves using a concentrated solution of SPT alongside magnesium chloride to effectively separate lipoproteins from other serum components, which is crucial for various biochemical analyses .

3.2 Antibacterial and Antifungal Properties

Research has indicated that polyoxometalates like this compound exhibit significant antibacterial and antifungal activities. Studies have shown that SPT can inhibit the growth of certain bacteria and fungi, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism by which sodium phosphotungstate exerts its effects is primarily through its electron-dense properties. In electron microscopy, it binds to biological specimens, providing contrast by scattering electrons. This allows for the detailed visualization of cellular structures and viruses. Additionally, its catalytic properties in chemical reactions are attributed to the presence of tungsten atoms, which facilitate various redox reactions .

Vergleich Mit ähnlichen Verbindungen

Negative Staining Agents in Electron Microscopy

Sodium phosphotungstate is compared to other heavy-metal stains based on contrast, pH stability, and sample compatibility (Table 1).

Table 1: Comparison of Negative Staining Reagents

Key Findings :

- Preyssler-type phosphotungstate (e.g., K₁₂[P₅W₃₀O₁₁₀Eu(H₂O)]) outperforms Keggin-type this compound in TEM clarity (>75% grid coverage) and pH adaptability .

- Uranyl acetate remains the gold standard for contrast but poses radioactivity risks .

Catalytic Performance in Oxidation Reactions

This compound is benchmarked against other POM catalysts (Table 2).

Table 2: Catalytic Efficiency in Styrene Epoxidation

Key Findings :

- This compound with n-Bu₄NBr achieves high conversion (92.3%) under mild conditions, rivaling metal-organic frameworks (MOFs) .

- Decatungstate requires UV light, increasing energy input and side-reaction risks .

Analytical Reagents for Colorimetric Assays

Folin-Ciocalteu Reagent : A mixture of phosphomolybdate and phosphotungstate used to estimate antioxidant capacity. Unlike pure this compound, it lacks specificity, reacting with ascorbic acid, thiols, and nucleotides .

This compound Specificity :

- Selective for uric acid and hydroquinone at pH 8–10, forming stable blue complexes detectable at 745 nm .

- Recovery rates: 95.8–101.3% (hydroquinone), RSD < 3.9% .

Research Advancements and Limitations

Biochemical Interactions

- Electron Transfer Inhibition : this compound reversibly inhibits mitochondrial electron transfer at 3.3 × 10⁻⁵–3.3 × 10⁻⁴ M, with effects mitigated by washing .

Structural Innovations

- Preyssler-Type Derivatives : Eu³⁺-encapsulated variants improve TEM resolution for icosahedral viruses (e.g., lambda phage) due to homogeneous background staining .

Limitations

Biologische Aktivität

Sodium phosphotungstate (Na₃[PW₁₂O₄₀]) is a polyoxometalate that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in biomedical research, and potential therapeutic uses.

Overview of this compound

This compound is a member of the Keggin-type polyoxometalates, characterized by its unique structural properties and ability to interact with biological molecules. Its synthesis involves acidifying a solution containing stoichiometric amounts of tungstate and phosphate, resulting in the formation of the [PW₁₂O₄₀]³⁻ anion, which can decompose into lacunary forms under physiological conditions .

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a study demonstrated that a dimeric phosphotungstate complex exhibited significant cytotoxic effects on human cancer cell lines (MCF-7 and A549) through apoptosis induction. The mechanism involved cell cycle arrest at the S phase and morphological changes indicative of apoptosis, as observed under inverted microscopy .

Table 1: Antitumor Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| ODA 10[(PW₁₁Fe)₂] | MCF-7 | 10 | Apoptosis induction |

| ODA 10[(PW₁₁Fe)₂] | A549 | 12 | Cell cycle arrest |

2. Prion Protein Precipitation

This compound is also utilized in the precipitation of prion proteins (PrP^Sc), which are implicated in neurodegenerative diseases. Research indicates that PTA facilitates the aggregation and precipitation of PrP^Sc from infected tissues, enhancing diagnostic capabilities for prion diseases. The interaction mechanisms involve lipid removal from PrP^Sc aggregates, promoting fibril formation and increasing aggregate density .

Table 2: Efficacy of this compound in Prion Precipitation

| Component | Precipitation Efficiency (%) | Mechanism |

|---|---|---|

| Na₃[PW₁₂O₄₀] | High | Fibril formation |

| Lacunary [PW₁₁O₃₉] | Moderate | Lipid separation from PrP^Sc |

Case Study 1: Antitumor Effects

In a controlled experiment, various concentrations of ODA 10[(PW₁₁Fe)₂] were administered to MCF-7 cells. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. Flow cytometric analysis further validated apoptosis induction through increased Annexin V positivity in treated cells .

Case Study 2: Prion Disease Research

A study involving scrapie-infected mice demonstrated that this compound effectively isolated PrP^Sc from brain homogenates. The study used ELISA and immunoblotting techniques to quantify the precipitated proteins, revealing that this compound significantly enhances prion detection methods .

Q & A

Basic Questions

Q. What is the role of sodium phosphotungstate in transmission electron microscopy (TEM) sample preparation?

this compound is widely used as a negative stain to enhance contrast in TEM imaging of biological specimens. A standard protocol involves:

- Preparing a 1–2% (w/v) aqueous solution adjusted to pH 6.5–7.2 using NaOH or HCl to prevent aggregation .

- Applying 3–5 µL of the sample to a carbon-coated grid, followed by staining for 15–60 seconds and blotting excess fluid .

- The stain’s high electron density outlines macromolecular structures (e.g., extracellular vesicles, viruses) without penetrating them, enabling clear visualization of surface morphology .

- Critical considerations : Staining time and pH must be optimized to avoid artifacts like over-staining or particle aggregation .

Q. How is this compound synthesized for laboratory use?

A common synthesis method involves:

- Dissolving 20 g sodium tungstate in 100 mL water, followed by adding phosphoric acid until the solution becomes strongly acidic (confirmed via litmus test) .

- Filtering the mixture to remove insoluble residues and storing the clear solution in light-resistant, airtight containers to prevent degradation .

- Purity and stability can be verified via elemental analysis (e.g., Na, W, and P content) and FT-IR spectroscopy to confirm the absence of unreacted precursors .

Advanced Research Questions

Q. How does this compound compare to Preyssler-type phosphotungstates in TEM staining?

Preyssler-type phosphotungstates (e.g., [P₅W₃₀O₁₁₀Na]¹⁴⁻) offer advantages over traditional this compound:

- Reduced granular artifacts : Their larger, structurally defined polyoxometalate (POM) framework minimizes uneven staining .

- pH neutrality : Preyssler-type stains operate at neutral pH, reducing denaturation risks for sensitive biological samples .

- Cation encapsulation : The central cavity in Preyssler structures can host ions (e.g., Na⁺, K⁺), enabling tunable interactions with samples .

- Validation : Compare resolution using cryo-TEM or high-resolution TEM to quantify staining uniformity and artifact rates .

Q. What techniques are used to analyze structural dynamics of this compound in polyoxometalate frameworks?

For Preyssler-type or substituted phosphotungstates:

- Single-crystal XRD : Resolves cation migration (e.g., Na⁺ moving from side to central cavities at 300°C) and thermal displacement ellipsoids .

- ³¹P NMR and ESI-MS : Track ligand exchange or decomposition pathways in solution .

- Thermogravimetric analysis (TGA) : Quantifies hydration states and thermal stability up to 400°C .

- DFT calculations : Predict stable cation positions and electronic interactions within POM frameworks .

Q. How does this compound inhibit mitochondrial electron transfer, and how can this be experimentally assessed?

this compound acts as a competitive inhibitor in mitochondrial complexes:

- Mechanism : Binds to cytochrome c oxidase (Complex IV), blocking electron transfer. Inhibition is reversible upon washing, restoring original activity .

- Experimental design :

- Use submitochondrial particles at 50–5000 µg protein/mL to test dose-dependent inhibition (IC₅₀ ≈ 3.3 × 10⁻⁵–10⁻⁴ M) .

- Monitor oxygen consumption via Clark-type electrodes or spectrophotometric assays (e.g., NADH oxidation) .

- Validate reversibility by centrifuging inhibited samples (100,000 × g, 30 min) and resuspending in fresh buffer .

Methodological Notes

- Contradictions : While this compound is a standard TEM stain, highlights Preyssler-type variants as superior for minimizing artifacts. Researchers should validate alternatives based on sample type.

- Data gaps : Limited studies explore this compound’s role in non-biological systems (e.g., catalysis or magnetism), warranting further structural and functional analyses .

Eigenschaften

IUPAC Name |

trisodium;trioxotungsten;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCCVVLECRSHNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3O40PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2946.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium phosphotungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12026-98-1 | |

| Record name | Sodium phosphotungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium 12-wolframophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHOTUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7896E1391M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.